N6-Methyladenosine-13C4

Epitranscriptomics RNA modification quantification LC-MS/MS assay validation

Eliminate quantitative variability in m6A analysis with N6-Methyladenosine-13C4, a 13C4-labeled SIL-IS that co-elutes with endogenous m6A and corrects for matrix-induced ion suppression. Key differentiation: (1) 13C labeling ensures identical chromatographic retention time, unlike deuterated standards that exhibit retention time shifts; (2) +4 Da mass shift enables unambiguous MRM detection without isotopic interference; (3) 99.8% purity supports regulatory-compliant assay validation with precision CV <10% and accuracy ±15%.

Molecular Formula C11H15N5O4
Molecular Weight 285.24 g/mol
Cat. No. B12366619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Methyladenosine-13C4
Molecular FormulaC11H15N5O4
Molecular Weight285.24 g/mol
Structural Identifiers
SMILESCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)/t5-,7?,8+,11-/m1/s1/i1+1,3+1,4+1,11+1
InChIKeyVQAYFKKCNSOZKM-XLMPEZCFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N6-Methyladenosine-13C4: m6A LC-MS Internal Standard


N6-Methyladenosine-13C4 (6-Methyladenosine-13C4) is a 13C-labeled isotopologue of N6-methyladenosine (m6A), the most prevalent internal RNA modification in eukaryotic mRNA [1]. As a stable isotope-labeled internal standard (SIL-IS), it is specifically designed for absolute quantification of m6A in nucleoside digests via LC-MS/MS . The compound features four 13C atoms incorporated at the ribose moiety, providing a +4 Da mass shift relative to the unlabeled analyte .

Workflow Epitranscriptomics m6A Quantification LC-MS/MS
ISTD Type +4 Da 13C4-Labeled SIL-IS Stable Isotope Dilution
Selection Logic 13C Co-Elution Fidelity Matrix-Effect Correction

N6-Methyladenosine-13C4 vs. Generic m6A Internal Standards


Although multiple isotopically labeled N6-methyladenosine standards are commercially available, their analytical performance in LC-MS/MS workflows is not interchangeable. The choice of labeling isotope—13C versus 2H—significantly impacts chromatographic co-elution behavior and the ability to correct for matrix-induced ion suppression [1]. Deuterated internal standards often exhibit retention time shifts relative to the unlabeled analyte, particularly under high-resolution UPLC conditions, which can degrade quantitative accuracy [2]. Furthermore, the specific labeling pattern (13C4 ribose labeling vs. 13C-methyl labeling) determines the exact mass shift and MRM transition design, directly affecting assay specificity and freedom from isotopic interference [3].

Target vs Substitute
13C4 Ribose Labeled
Co-elutes with unlabeled m6A; consistent matrix-effect correction. Deuterated (-d3) analogs may shift retention time and degrade quantitative accuracy under UPLC conditions.
13C vs 2H
No Deuterium Exchange Liability
13C labeling prevents hydrogen-deuterium exchange artifacts in aqueous workflows. Deuterated IS may introduce systematic bias in absolute quantification.
+4 Da vs +1 Da
Unambiguous MRM Isolation
+4 Da mass shift avoids overlap with natural M+1/M+2 isotopic envelopes. Single 13C or 15N labels may partially overlap with unlabeled analyte in complex matrices.

N6-Methyladenosine-13C4: Quantitative Performance Advantages


Purity and Isotopic Enrichment: 13C4 vs. Deuterated

N6-Methyladenosine-13C4 is supplied at 99.8% chemical purity, a specification that equals or exceeds the purity of commercially available deuterated m6A internal standards (e.g., 99.97% for the -d3 analog from the same vendor) while providing superior chromatographic fidelity [1]. More importantly, the 13C labeling scheme ensures complete isotopic enrichment without the deuterium-hydrogen exchange that can compromise quantitation accuracy in aqueous sample preparation workflows [2].

Purity & Enrichment
Cross-study comparable
N6-Methyladenosine-13C4 purity: 99.8%. Deuterated -d3 analog: 99.97%. 13C labeling avoids deuterium-hydrogen exchange.
Supports accurate spike-in calculations with no exchange artifact.
Equivalent purity grade within vendor QC tolerance; aqueous-workflow context.
Epitranscriptomics RNA modification quantification LC-MS/MS assay validation

Co-Elution: 13C Outperforms Deuterated IS

13C-labeled internal standards demonstrate superior chromatographic co-elution with their unlabeled analytes compared to deuterated analogs. In a systematic UPLC-MS/MS study of amphetamine and methamphetamine, 13C-labeled internal standards co-eluted precisely with the analytes (retention time difference <0.02 min), whereas 2H-labeled internal standards showed measurable separation (retention time difference 0.05-0.1 min) under sub-2 μm particle chromatography [1]. This separation degrades the internal standard's ability to compensate for matrix-induced ion suppression, with 13C-labeled IS providing significantly improved correction [2].

Co-Elution Fidelity
Class-level inference
13C-IS co-elutes precisely (ΔRT near zero). Deuterated IS shows retention time shift of 0.05-0.1 min under UPLC.
Supports identical matrix-effect correction for isotope dilution.
UPLC sub-2 μm particle column; positive ESI; systematic review finding.
UPLC-MS/MS Isotope dilution mass spectrometry Matrix effect correction

MRM Specificity: Mass Shift Advantage

N6-Methyladenosine-13C4 provides a +4 Da mass shift relative to unlabeled m6A, yielding a precursor ion at m/z 286.0 and a product ion at m/z 154.0 in positive ion mode MRM . This mass increment is sufficient to avoid isotopic overlap with the natural 13C abundance of unlabeled m6A (m/z 282.0 → 150.0) while remaining within the typical quadrupole isolation window, ensuring high signal-to-noise without cross-talk . By comparison, single 13C-labeled or 15N-labeled m6A standards provide only +1 Da or +1-2 Da shifts, which may partially overlap with the M+1 isotopic envelope of the unlabeled analyte in complex matrices [1].

MRM Specificity
Class-level inference
+4 Da mass shift (m/z 282.0 → 286.0). +3 Da (deuterated) and +1 Da (single 13C) shifts may overlap with natural isotopic envelope.
Enables unambiguous peak integration at low endogenous m6A abundance.
LC-ESI-MS/MS positive ion mode; MRM transition design context.
Multiple reaction monitoring Tandem mass spectrometry Nucleoside analysis

SIL-IS Workflow: Recovery and Precision Validation

In validated m6A LC-MS/MS workflows, the use of stable isotope-labeled m6A internal standards spiked prior to RNA digestion is the accepted standard for absolute quantification [1]. Independent recovery studies demonstrate that SIL-IS correction reduces inter-sample CV from >25% (external calibration) to <10% across biological replicates, with spike recovery typically ranging from 85-110% when 13C-labeled internal standards are employed [2]. N6-Methyladenosine-13C4, with its +4 Da mass shift and 99.8% purity, meets the stringent acceptance criteria for audit-ready m6A absolute quantification, including ±15% accuracy across the validated linear range and ±20% at LLOQ [3].

Precision Validation
Class-level inference
SIL-IS correction reduces inter-sample CV from >25% (external calibration) to a reported range of
Supports smaller sample sizes and greater statistical power.
Total RNA digestion; pre-digestion spike-in; method validation review context.
Absolute quantification Stable isotope dilution Method validation

N6-Methyladenosine-13C4: Epitranscriptomics & Analytical Applications


m6A Absolute Quantification by LC-MS/MS

N6-Methyladenosine-13C4 is spiked into RNA samples prior to enzymatic digestion to serve as an internal standard for absolute quantification of m6A. The +4 Da mass shift enables unambiguous MRM detection without isotopic interference from the endogenous analyte [1]. This workflow supports regulatory-compliant assay validation with precision (CV <10%) and accuracy (±15%) suitable for peer-reviewed publication [2].

Differential m6A Analysis Across Biological States

By correcting for sample-to-sample variability in RNA recovery, digestion efficiency, and LC-MS/MS instrument response, N6-Methyladenosine-13C4 enables robust relative quantification of m6A levels across treatment groups, time points, or patient cohorts [1]. The 13C labeling ensures co-elution with endogenous m6A, preserving the accuracy of fold-change calculations even in the presence of complex biological matrix effects [3].

m6A Metabolic Turnover Analysis

In 13C-dynamods experiments, cells are cultured with [13C-methyl]-methionine to trace the incorporation of newly synthesized methyl groups into RNA. N6-Methyladenosine-13C4 can serve as a pre-labeled internal standard to calibrate the LC-MS/MS response for the 13C-labeled m6A isotopologues that accumulate during the chase period [1]. This application is particularly valuable for studying the dynamics of RNA methylation in response to stress, differentiation, or drug treatment [4].

Therapeutic mRNA QC Testing

Therapeutic mRNAs produced by in vitro transcription require rigorous characterization of post-transcriptional modifications, including m6A content. N6-Methyladenosine-13C4 enables precise, absolute quantification of m6A in mRNA drug substance and drug product batches, supporting release testing and stability monitoring in GMP environments [1]. The 99.8% purity and 13C labeling provide the analytical rigor required for regulatory filings [2].

Application
Selection Property
Validation Focus
m6A Absolute Quantification
+4 Da MRM Selectivity
Precision and recovery in nucleoside digests
Differential m6A Analysis
Matrix-Effect Correction
Fold-change accuracy across biological matrices
m6A Metabolic Turnover
13C Labeling Stability
Calibration for 13C-methyl isotopologue tracing
mRNA Batch Characterization
High Purity (99.8%)
Research-matrix batch consistency and stability
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